

Illuminating Cellular Landscapes: Sulfo-Cyanine3 NHS Ester for High-Resolution Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine3 NHS ester

Cat. No.: B611059

[Get Quote](#)

Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) NHS ester is a water-soluble, amine-reactive fluorescent dye widely employed in biological research for the covalent labeling of proteins, peptides, and other biomolecules. Its exceptional water solubility, a result of sulfonation, allows for efficient conjugation in aqueous environments, making it an ideal choice for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines on target molecules to form stable amide bonds, ensuring a robust and permanent fluorescent tag.[4] With its bright orange-red fluorescence, high quantum yield, and excellent photostability, Sulfo-Cy3 is a versatile tool for a variety of cell imaging applications, including fluorescence microscopy and flow cytometry.[5][6] This application note provides detailed protocols for antibody conjugation with **Sulfo-Cyanine3 NHS ester** and subsequent application in immunofluorescence imaging of cultured cells.

Key Properties and Specifications

The spectral and physical properties of **Sulfo-Cyanine3 NHS ester** are critical for designing and executing successful cell imaging experiments. A summary of these key characteristics is provided below.

Property	Value	Reference(s)
Appearance	Dark red crystals	[1][3]
Molecular Weight	~735.80 - 751.91 g/mol	[1][7]
Solubility	High in water and polar organic solvents (e.g., DMF, DMSO)	[1][3][7]
Excitation Maximum (λ_{ex})	~548 - 555 nm	[1][3][7]
Emission Maximum (λ_{em})	~563 - 570 nm	[1][3][7]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 L·mol ⁻¹ ·cm ⁻¹	[1][3]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.31	[1]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[4]
Reacts With	Primary amines (-NH ₂)	[4]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[1][2]

Experimental Protocols

I. Antibody Conjugation with Sulfo-Cyanine3 NHS Ester

This protocol outlines the procedure for covalently labeling an antibody with **Sulfo-Cyanine3 NHS ester**.

Materials:

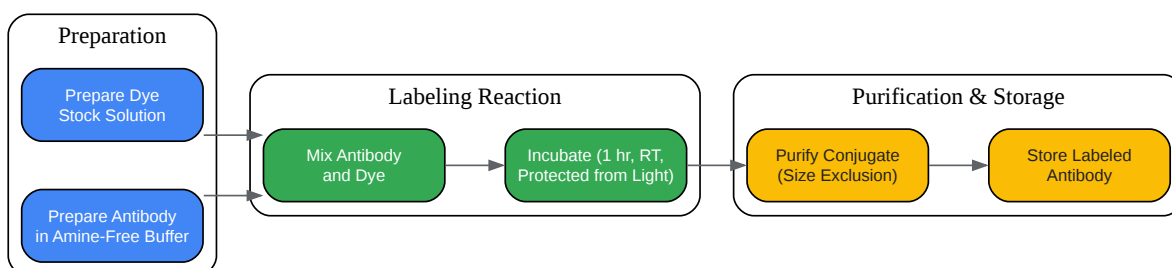
- Antibody to be labeled (in an amine-free buffer such as PBS)
- **Sulfo-Cyanine3 NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
- Storage buffer (e.g., PBS with a protein stabilizer like 0.1% BSA)

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[\[8\]](#) Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[\[8\]](#)
- Prepare the Dye Stock Solution:
 - Allow the vial of **Sulfo-Cyanine3 NHS ester** to warm to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[\[9\]](#)
- Perform the Labeling Reaction:
 - A molar excess of the dye to the protein is typically used for optimal labeling. A starting point for optimization is a dye-to-antibody molar ratio between 5:1 and 15:1.[\[1\]](#)
 - Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[9\]](#)
- Purify the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[\[8\]](#)[\[10\]](#)
 - Collect the fractions containing the brightly colored, labeled antibody. The first colored fraction to elute is typically the conjugated antibody.[\[10\]](#)

- Determine the Degree of Labeling (DOL) (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~550 nm).
 - Calculate the DOL using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$ Where:
 - A_{max} is the absorbance at the dye's excitation maximum.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} .
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (refer to the dye manufacturer's data sheet).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA can improve stability.[9]



[Click to download full resolution via product page](#)

*Workflow for conjugating antibodies with **Sulfo-Cyanine3 NHS ester**.*

II. Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Sulfo-Cyanine3-conjugated antibody for the immunofluorescent staining of a target protein in fixed and permeabilized cultured cells.

Materials:

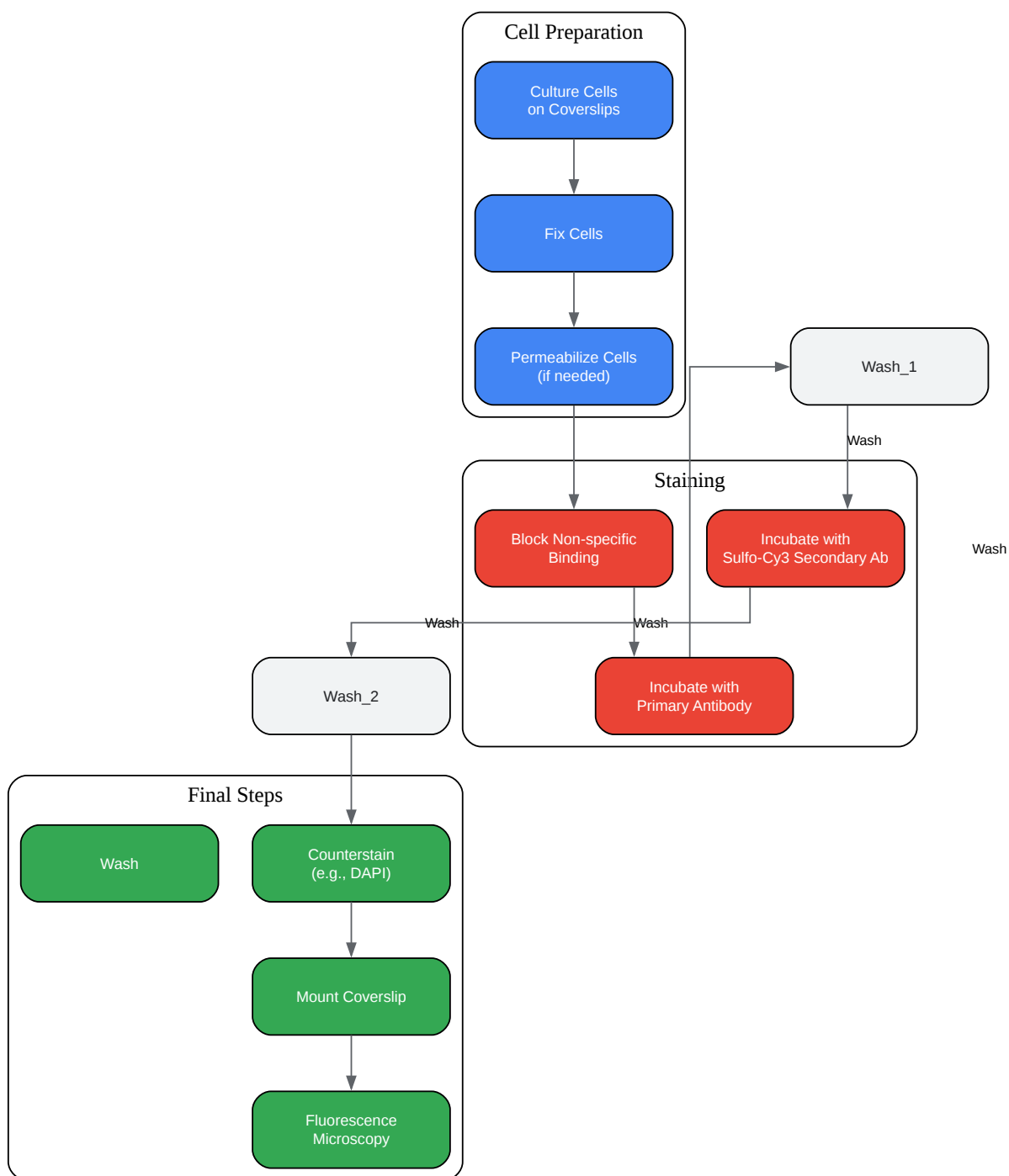
- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
- Sulfo-Cyanine3-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Culture cells on sterile coverslips to the desired confluency.
 - Wash the cells twice with PBS.
- Fixation:
 - Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.[\[1\]](#)
 - Wash the cells three times with PBS for 5 minutes each.[\[1\]](#)
- Permeabilization (for intracellular targets):

- If targeting an intracellular protein, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[\[1\]](#)
- Antibody Incubation:
 - For directly conjugated primary antibody: Dilute the Sulfo-Cy3-conjugated primary antibody to its optimal concentration (typically 1-10 µg/mL) in Blocking Buffer.[\[1\]](#) Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[1\]](#)
 - For indirect staining:
 - Incubate with the primary antibody (unlabeled) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
 - Incubate with the Sulfo-Cy3-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[\[1\]](#)
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
 - Wash the cells twice with PBS.

- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow to dry.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy3 (e.g., a TRITC filter set).



[Click to download full resolution via product page](#)

General workflow for immunofluorescence staining of cells.

Applications in Cell Imaging

The bright and photostable fluorescence of Sulfo-Cyanine3 makes it a robust tool for various cell imaging techniques.

- **Fluorescence Microscopy:** Labeled antibodies against specific cellular targets, such as cytoskeletal proteins (e.g., tubulin, actin) or organelle markers, enable high-resolution visualization of subcellular structures and their spatial organization.^[6] The compatibility of Sulfo-Cy3 with common filter sets simplifies its integration into existing microscopy workflows.
- **Flow Cytometry:** Sulfo-Cy3 conjugates can be used for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.^[6] Its distinct spectral properties allow for its inclusion in multicolor flow cytometry panels.
- **Live-Cell Imaging:** While fixation and permeabilization are standard for many immunofluorescence protocols, the high water solubility and biocompatibility of Sulfo-Cy3-labeled molecules can be advantageous for labeling surface proteins on live cells for short-term tracking experiments, provided the labeling conditions are optimized to maintain cell viability.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low/No Fluorescence Signal	Inefficient antibody labeling	Optimize the dye-to-protein ratio during conjugation.
Low antibody concentration during staining	Increase the concentration of the labeled antibody.	
Photobleaching	Use an antifade mounting medium and minimize exposure to excitation light.	
High Background Staining	Insufficient blocking	Increase the blocking time or try a different blocking agent.
Non-specific antibody binding	Titrate the antibody to the lowest effective concentration. Ensure adequate washing steps.	
Unreacted dye in the conjugate	Ensure thorough purification of the labeled antibody after conjugation.	

Conclusion

Sulfo-Cyanine3 NHS ester is a powerful and versatile fluorescent probe for cell imaging applications. Its hydrophilicity, bright fluorescence, and stable reactivity with primary amines make it an excellent choice for labeling antibodies and other proteins for use in fluorescence microscopy and flow cytometry. The detailed protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize **Sulfo-Cyanine3 NHS ester** to visualize and investigate cellular processes with high sensitivity and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. ibiantech.com [ibiantech.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 7. Sulfo-Cyanine 3 NHS ester (A270279) | Antibodies.com [antibodies.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Illuminating Cellular Landscapes: Sulfo-Cyanine3 NHS Ester for High-Resolution Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611059#sulfo-cyanine3-nhs-ester-applications-in-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com